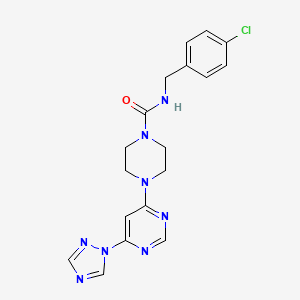

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide

CAS No.: 1798537-55-9

Cat. No.: VC4949156

Molecular Formula: C18H19ClN8O

Molecular Weight: 398.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798537-55-9 |

|---|---|

| Molecular Formula | C18H19ClN8O |

| Molecular Weight | 398.86 |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |

| Standard InChI | InChI=1S/C18H19ClN8O/c19-15-3-1-14(2-4-15)10-21-18(28)26-7-5-25(6-8-26)16-9-17(23-12-22-16)27-13-20-11-24-27/h1-4,9,11-13H,5-8,10H2,(H,21,28) |

| Standard InChI Key | IQFRNBRPLJJCMB-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=C(C=C4)Cl |

Introduction

Synthesis and Preparation

The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the piperazine ring, the pyrimidine-triazole moiety, and the attachment of the chlorobenzyl group. The specific synthesis route for 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide would likely involve:

-

Piperazine Ring Formation: This can be achieved through reactions involving ethylene diamine or other suitable precursors.

-

Pyrimidine-Triazole Moiety Synthesis: This involves condensation reactions between appropriate precursors to form the pyrimidine ring and subsequent attachment of the triazole ring.

-

Attachment of Chlorobenzyl Group: This typically involves a nucleophilic substitution reaction.

Potential Applications

Compounds with similar structures have been explored for various biological activities, including:

-

Antimicrobial and Antifungal Properties: Triazole derivatives are known for their efficacy against fungal infections.

-

Anticancer Activity: The presence of a pyrimidine ring, which is a component of nucleic acids, suggests potential interactions with DNA or enzymes involved in cell proliferation.

-

Neurological Applications: Piperazine derivatives have been used in central nervous system drugs.

| Application | Potential Mechanism |

|---|---|

| Antimicrobial/Antifungal | Inhibition of fungal enzymes or cell wall synthesis |

| Anticancer | Interaction with DNA or enzymes involved in cell proliferation |

| Neurological | Modulation of neurotransmitter systems |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume